molecular formula C8H6BrFN2O B3108616 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 167415-29-4

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3108616
CAS No.: 167415-29-4
M. Wt: 245.05 g/mol
InChI Key: BUHVJBYSMHUKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or palladium catalysts can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
  • 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one
  • 6-Chloro-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which may confer specific chemical and biological properties. These properties can be compared with other similar compounds to highlight its distinct characteristics.

Properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVJBYSMHUKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(5′-bromo-4′-fluoro-2′-nitrophenyl)glycine sodium salt (0.450 g, 1.54 mmol, as prepared above) and tin (II) chloride dihydrate (1.039 g, 4.605 mmol, Aldrich, used as received) in ethanol (7.0 mL) was refluxed for 30 min. It was then cooled to room temperature and solvent was removed under vacuum. The residue was diluted with water (15.0 mL) and basified with 10% Na2CO3 to pH ˜8. The resulting suspension was extracted with ethyl acetate (100 mL). The ethyl acetate was dried over anhydrous NaSO4 and removed under vacuum to yield 0.241 g (64%;)of the title compound as a yellow powder, m.p. 214-216° C.; 1H NMR (DMSO-d6): δ 3.684 (s, 2H), 6.062 (s, 1H), 6.631 (d, 1H, J=9.3 Hz), 6.825 (d, 1H, J=6.6 Hz), 10.303 (s, 1H).
Name
N-(5′-bromo-4′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.039 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.